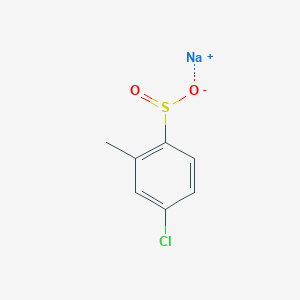
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring substituted with three methyl groups and a nitrile group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxine derivative with a nitrile source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the nitrile group.
2,6-Dimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure with fewer methyl groups.
Uniqueness
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of three methyl groups and a nitrile group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3,6,7-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5H,7H2,1-3H3 |
InChI-Schlüssel |
UCHQGBCDIDSRIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(CO2)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)

![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)


![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)



![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)




